Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-
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Overview
Description
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique photochromic properties. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The presence of nitro groups at positions 6 and 8 enhances its photochromic behavior, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
The synthesis of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Photochromic Reactions: The compound can switch between its closed-ring spiropyran form and the open-ring merocyanine form upon UV irradiation.
Substitution Reactions: The nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its photochromic and substitution reactions.
Common reagents used in these reactions include UV light for photochromic transformations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from the closed-ring spiropyran form to the open-ring merocyanine form. This transformation involves the breaking and forming of chemical bonds, leading to changes in the compound’s optical properties . The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent isomerization of the spiropyran structure .
Comparison with Similar Compounds
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] can be compared with other spiropyran compounds such as:
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: This compound has a similar structure but lacks the additional nitro group at position 8, resulting in different photochromic properties.
1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indoline]: Similar to the target compound but with slight variations in the indoline structure, affecting its chemical reactivity and applications.
The uniqueness of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] lies in its enhanced photochromic behavior due to the presence of two nitro groups, making it more efficient in applications requiring light-induced transformations .
Properties
CAS No. |
20200-64-0 |
---|---|
Molecular Formula |
C19H17N3O5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1',3',3'-trimethyl-6,8-dinitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C19H17N3O5/c1-18(2)14-6-4-5-7-15(14)20(3)19(18)9-8-12-10-13(21(23)24)11-16(22(25)26)17(12)27-19/h4-11H,1-3H3 |
InChI Key |
WOHKZAFFWQFDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origin of Product |
United States |
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